molecular formula C34H36F3N3O5 B12365330 FXR agonist 7

FXR agonist 7

Cat. No.: B12365330
M. Wt: 623.7 g/mol
InChI Key: SAKQVSXXZNXIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FXR agonist 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: FXR agonist 7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of ketones may yield secondary alcohols .

Properties

Molecular Formula

C34H36F3N3O5

Molecular Weight

623.7 g/mol

IUPAC Name

6-[2-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxymethyl]-7-azaspiro[3.5]nonan-7-yl]-1-ethylindole-3-carboxylic acid

InChI

InChI=1S/C34H36F3N3O5/c1-2-39-18-26(32(41)42)24-10-9-23(15-28(24)39)40-13-11-33(12-14-40)16-21(17-33)19-43-20-27-30(38-45-31(27)22-7-8-22)25-5-3-4-6-29(25)44-34(35,36)37/h3-6,9-10,15,18,21-22H,2,7-8,11-14,16-17,19-20H2,1H3,(H,41,42)

InChI Key

SAKQVSXXZNXIAW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)N3CCC4(CC3)CC(C4)COCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7)C(=O)O

Origin of Product

United States

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